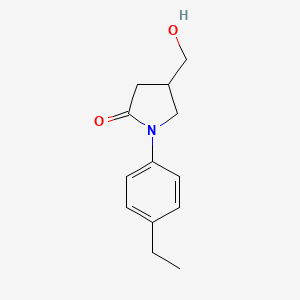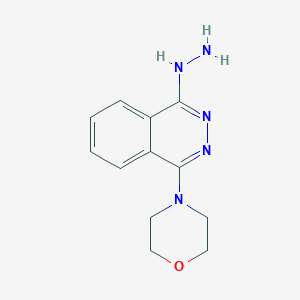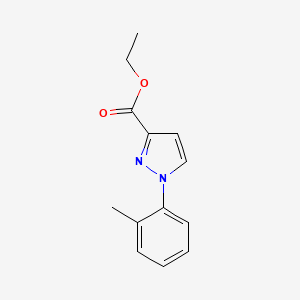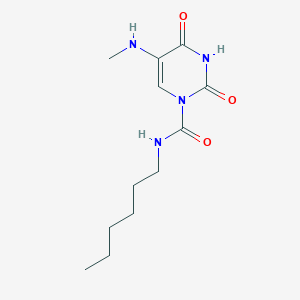
5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine
Descripción general
Descripción
5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine is a synthetic organic compound belonging to the triazole class. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dichloroaniline with 4-methoxybenzyl azide in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the triazole ring or the aromatic substituents, leading to various reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups like halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its triazole core, which is known for pharmacological activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(3,4-Dichlorophenyl)-3-phenyltriazol-4-amine: Lacks the methoxy group, which might affect its biological activity and chemical reactivity.
5-(4-Methoxyphenyl)-3-phenyltriazol-4-amine: Lacks the dichloro substitution, potentially altering its properties.
5-Phenyl-3-(4-methoxyphenyl)triazol-4-amine: Lacks both the dichloro and methoxy groups, serving as a simpler analog.
Uniqueness
The presence of both dichloro and methoxy groups in 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine makes it unique, potentially enhancing its biological activity and chemical stability compared to its analogs.
Propiedades
Fórmula molecular |
C15H12Cl2N4O |
|---|---|
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine |
InChI |
InChI=1S/C15H12Cl2N4O/c1-22-11-5-3-10(4-6-11)21-15(18)14(19-20-21)9-2-7-12(16)13(17)8-9/h2-8H,18H2,1H3 |
Clave InChI |
FIYUJUMRDKTMKE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=C(C=C3)Cl)Cl)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-((2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)-1,2,4-oxadiazole-5-carboxylate](/img/structure/B8369875.png)
![3,5-Dinitro-4-[bis(2-chloroethyl)amino]benzamide](/img/structure/B8369877.png)



![3-{[(2,3-Dihydroxypropyl)(methyl)amino]methyl}benzonitrile](/img/structure/B8369908.png)


